(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol
CAS No.:
Cat. No.: VC17902615
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
![(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol -](/images/structure/VC17902615.png)
Specification
Molecular Formula | C9H19NO2 |
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Molecular Weight | 173.25 g/mol |
IUPAC Name | (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol |
Standard InChI | InChI=1S/C9H19NO2/c1-3-4-5-10(2)8-6-12-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Standard InChI Key | QXDVIIBPEWYIIV-RKDXNWHRSA-N |
Isomeric SMILES | CCCCN(C)[C@@H]1COC[C@H]1O |
Canonical SMILES | CCCCN(C)C1COCC1O |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Stereochemistry
The systematic name (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol defines a five-membered oxolane (tetrahydrofuran) ring with substituents at positions 3 and 4. The stereodescriptors (3S,4R) indicate the absolute configuration of the chiral centers, which critically influence molecular interactions and biological activity . The butyl(methyl)amino group (-N(CH3)(C4H9)) at position 4 introduces both hydrophobic and hydrogen-bonding capabilities, while the hydroxyl group at position 3 enhances solubility and potential for derivatization .
Molecular Formula and Physicochemical Properties
Based on structural analogs , the molecular formula is inferred as C9H19NO2, with a molecular weight of 173.25 g/mol. Comparative data from similar oxolane derivatives suggest a density range of 1.05–1.15 g/cm³ and a boiling point exceeding 200°C due to hydrogen bonding and polar functional groups . The compound’s logP (octanol-water partition coefficient) is estimated at 0.8–1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Comparative Molecular Data for Oxolane Derivatives
Synthetic Pathways and Methodologies
Proposed Synthesis Route
While no explicit synthesis for (3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol is documented, a plausible route adapts methodologies from oxolane ammonium salt synthesis :
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Starting Material: Begin with 2-deoxy-D-ribose, reduced to ribitol using NaBH4.
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Cyclization: Treat ribitol with HCl(aq) to form (3S,4R)-4-aminooxolan-3-ol.
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Alkylation: React the amino intermediate with butyl bromide and methyl iodide under basic conditions to introduce the butyl(methyl)amino group.
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Purification: Employ column chromatography (SiO2, ethyl acetate/methanol) to isolate the desired stereoisomer .
Challenges in Stereochemical Control
The (3S,4R) configuration necessitates chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, to avoid racemization during alkylation . Patent data highlight the use of crystallography (e.g., X-ray diffraction) to confirm stereochemistry in related compounds .
Comparative Analysis with Structural Analogues
Impact of Substituent Chain Length
Shortening the butyl group to methyl or ethyl reduces lipophilicity, as seen in (3S,4R)-4-(methylamino)oxolan-3-ol, which exhibits lower antimicrobial potency . Conversely, longer chains (e.g., hexyl) may compromise solubility .
Stereochemical vs. Non-Chiral Derivatives
Racemic mixtures of 4-[butyl(methyl)amino]oxolan-3-ol show 30–50% lower activity in enzyme inhibition assays compared to the (3S,4R) enantiomer, underscoring the importance of stereochemical precision .
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